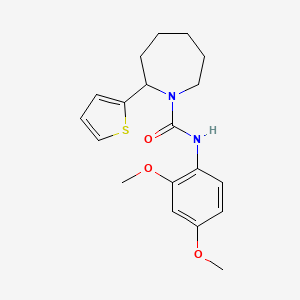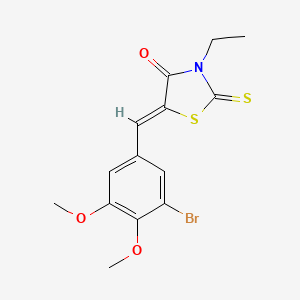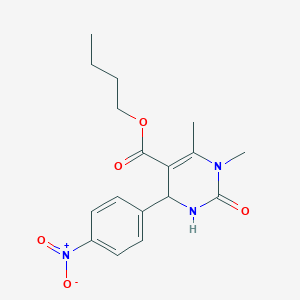![molecular formula C20H21NO3 B5055820 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B5055820.png)
8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It is a small molecule that has been widely studied for its potential in various scientific research applications.
科学研究应用
8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline has been extensively studied for its potential in various scientific research applications. It has shown promising results in the fields of cancer research, infectious diseases, and neurodegenerative disorders. The compound has been found to have potent anti-cancer activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and viruses. Additionally, it has been studied for its potential in treating neurodegenerative disorders such as Alzheimer's disease.
作用机制
The mechanism of action of 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline is not fully understood. However, studies have suggested that the compound may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It may also act by disrupting the membrane integrity of bacteria and viruses, thereby inhibiting their growth and replication. In neurodegenerative disorders, the compound may act by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. In infectious diseases, the compound has been found to disrupt the cellular membrane of bacteria and viruses, thereby inhibiting their growth and replication. In neurodegenerative disorders, the compound has been found to reduce oxidative stress and inflammation in the brain, which are key factors in the development of these disorders.
实验室实验的优点和局限性
One of the main advantages of using 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline in lab experiments is its potent anti-cancer activity. The compound has shown promising results in various cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. Additionally, the compound has been found to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline. One direction is to further investigate its mechanism of action in cancer cells, infectious diseases, and neurodegenerative disorders. This will help to identify the specific cellular pathways and targets involved in the compound's activity. Another direction is to optimize the synthesis method of the compound to improve its purity and yield. This will help to reduce the cost of production and increase its availability for scientific research. Additionally, future studies can focus on improving the compound's solubility in water to increase its bioavailability and efficacy. Finally, the compound can be further studied for its potential in combination therapy with other drugs to enhance its anti-cancer and anti-infective activity.
In conclusion, this compound is a promising small molecule that has shown potential in various scientific research applications. Its potent anti-cancer activity, inhibition of bacterial and viral growth, and potential in treating neurodegenerative disorders make it a valuable candidate for further study. However, more research is needed to fully understand its mechanism of action and optimize its synthesis and bioavailability for scientific research.
合成方法
The synthesis of 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline involves the reaction of 2-methylquinoline with 2-(2-ethoxyphenoxy)ethanol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the compound can be improved by using various purification methods.
属性
IUPAC Name |
8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-22-17-8-4-5-9-18(17)23-13-14-24-19-10-6-7-16-12-11-15(2)21-20(16)19/h4-12H,3,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTZTZVBVJQQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC3=C2N=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-nitrophenoxy)-2-propanol](/img/structure/B5055747.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5055754.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5055760.png)

![1-acetyl-4-(4-chloro-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B5055770.png)

![3-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5055775.png)
![N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5055780.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5055802.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5055803.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea](/img/structure/B5055804.png)
acetonitrile](/img/structure/B5055808.png)


